5-Bromo-2-chloro-4-fluorobenzenethiol
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Overview
Description
5-Bromo-2-chloro-4-fluorobenzenethiol: is an organosulfur compound with the molecular formula C6H3BrClFS. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a thiol group (-SH).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-fluorobenzenethiol typically involves multi-step organic reactions. One common method starts with the halogenation of a benzene derivative, followed by thiolation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for cost-effectiveness and efficiency. These processes often include steps such as bromination, chlorination, and fluorination of benzene derivatives, followed by thiolation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-fluorobenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydrosulfide (NaSH) or sodium thiolate (NaSMe).
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Simplified thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloro-4-fluorobenzenethiol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated thiols on biological systems, including their potential as enzyme inhibitors or modulators .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzenethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The halogen atoms may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
- 5-Bromo-2-chlorobenzaldehyde
- 5-Bromo-2-fluorobenzonitrile
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Comparison: 5-Bromo-2-chloro-4-fluorobenzenethiol is unique due to the presence of three different halogen atoms and a thiol group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
5-Bromo-2-chloro-4-fluorobenzenethiol is a halogenated thiophenol compound that has garnered attention in biological research due to its potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound possesses a unique structure characterized by the presence of three halogen atoms (bromo, chloro, and fluoro) and a thiol (-SH) group attached to a benzene ring. This combination of functional groups influences its reactivity and interaction with biological systems.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells:
- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This mechanism is crucial for its role as an enzyme inhibitor or modulator.
- Receptor Interaction : The halogen atoms may enhance binding affinity to specific receptors or enzymes, influencing pathways such as signal transduction and metabolic processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In particular, it has been tested against various bacterial and fungal strains:
- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, comparable to standard antibiotics .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 50 |
Candida albicans | 12.5 |
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit glutathione S-transferase (GST), an enzyme critical for detoxification processes in cells. This inhibition could lead to increased sensitivity of cancer cells to chemotherapeutic agents.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various halogenated thiols, including this compound. The results indicated that this compound exhibited potent activity against both bacterial and fungal strains, with a notable reduction in colony-forming units (CFUs) at low concentrations .
- Enzyme Interaction Studies : Another research focused on the interaction of halogenated thiols with GST. It was found that this compound significantly inhibited GST activity in vitro, suggesting potential applications in enhancing the efficacy of anticancer drugs by modulating detoxification pathways .
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFURFVXWGCCDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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